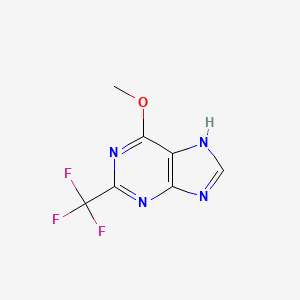

6-methoxy-2-(trifluoromethyl)-9H-purine

CAS No.: 658707-77-8

Cat. No.: VC12026623

Molecular Formula: C7H5F3N4O

Molecular Weight: 218.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 658707-77-8 |

|---|---|

| Molecular Formula | C7H5F3N4O |

| Molecular Weight | 218.14 g/mol |

| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-7H-purine |

| Standard InChI | InChI=1S/C7H5F3N4O/c1-15-5-3-4(12-2-11-3)13-6(14-5)7(8,9)10/h2H,1H3,(H,11,12,13,14) |

| Standard InChI Key | HAFCXFJTDJLCHB-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC2=C1NC=N2)C(F)(F)F |

| Canonical SMILES | COC1=NC(=NC2=C1NC=N2)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methoxy-2-(trifluoromethyl)-9H-purine (C₇H₅F₃N₄O) features a purine core substituted at positions 2 and 6 with a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group, respectively . The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the purine ring and influencing reactivity, while the methoxy substituent contributes steric bulk and modulates solubility .

Key Physicochemical Properties (Extrapolated from Analogous Compounds):

The compound’s 19F NMR spectrum would display a characteristic quartet for the -CF₃ group near δ -60 ppm, while the methoxy proton in 1H NMR would resonate as a singlet around δ 3.9–4.0 .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A plausible route involves sequential substitutions on a dichloropurine precursor :

-

Trifluoromethylation at Position 2:

Substituting the 2-chloro group with -CF₃ remains challenging due to the inertness of aromatic chlorides. Potential strategies include:

Alternative Ring-Formation Approaches

The Traube Synthesis, which constructs purine rings from pyrimidine intermediates, could incorporate the trifluoromethyl group early. For instance, condensing 4,5-diamino-6-methoxy-2-(trifluoromethyl)pyrimidine with formic acid or derivatives would yield the target compound .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound could serve as a precursor for kinase inhibitors or antiviral agents. Its methoxy group enhances solubility, facilitating formulation, while the -CF₃ group improves membrane permeability .

Material Science

Trifluoromethylated purines may contribute to liquid crystal or organic semiconductor development due to their polarized aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume